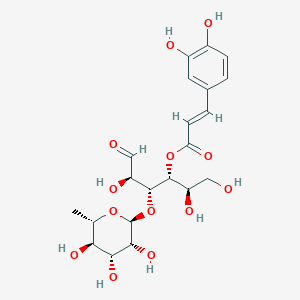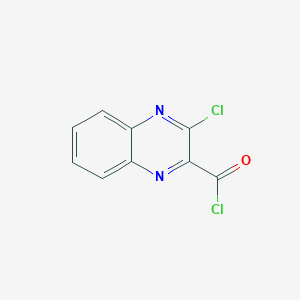
3-Chloroquinoxaline-2-carbonyl chloride
描述
3-Chloroquinoxaline-2-carbonyl chloride is a chemical compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroquinoxaline-2-carbonyl chloride typically involves the chlorination of quinoxaline derivatives. One common method is the reaction of 3-chloroquinoxaline with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
3-Chloroquinoxaline-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, and thiols.
Condensation reactions: It can react with diamines to form quinoxaline derivatives.
Hydrolysis: The compound can be hydrolyzed to form 3-chloroquinoxaline-2-carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Condensation: Diamines are used in the presence of a suitable catalyst or under acidic conditions.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the compound.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoxaline derivatives.
Condensation: Formation of quinoxaline-based heterocycles.
Hydrolysis: Formation of 3-chloroquinoxaline-2-carboxylic acid.
科学研究应用
3-Chloroquinoxaline-2-carbonyl chloride has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimicrobial, antiviral, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is used in the synthesis of organic semiconductors and optoelectronic materials.
Chemical Synthesis: The compound serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
作用机制
The mechanism of action of 3-Chloroquinoxaline-2-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
相似化合物的比较
Similar Compounds
- 2-Chloroquinoxaline
- 3-Bromoquinoxaline-2-carbonyl chloride
- 2,3-Dichloroquinoxaline
Uniqueness
3-Chloroquinoxaline-2-carbonyl chloride is unique due to its specific reactivity and the presence of both a chloro and a carbonyl chloride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form diverse products .
属性
IUPAC Name |
3-chloroquinoxaline-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMCIIVGSIZXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2731506.png)
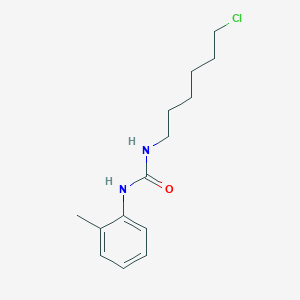
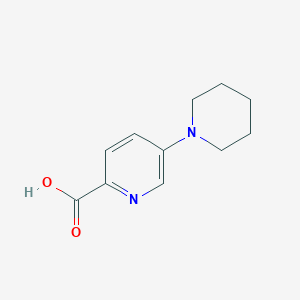
![4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE](/img/structure/B2731511.png)
![Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2731513.png)
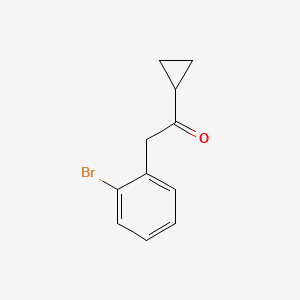
![4-[(3-Methylphenyl)methanesulfonyl]-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2731516.png)
![methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride](/img/structure/B2731517.png)
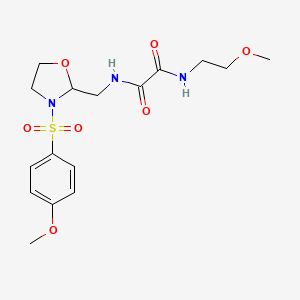
![methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731521.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2731522.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2731524.png)
